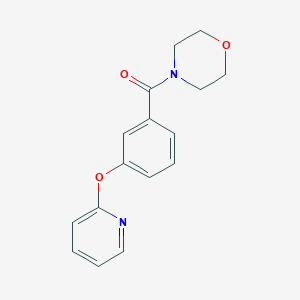

Morpholino(3-(pyridin-2-yloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” is a chemical compound with the molecular formula C16H16N2O3. Morpholinos are a type of oligomer molecule used in molecular biology to modify gene expression . They contain DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Synthesis Analysis

The synthesis of morpholino derivatives has been explored in various studies . For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . This condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis

The molecular structure of morpholinos contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The specific structure of “Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” would include these elements, along with the additional phenylmethanone group.Chemical Reactions Analysis

Morpholino derivatives have been used as starters in the synthesis of heterocyclic compounds . For example, three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety .Physical And Chemical Properties Analysis

“Morpholino(3-(pyridin-2-yloxy)phenyl)methanone” has a molecular weight of 284.315. More specific physical and chemical properties would require further analysis.Applications De Recherche Scientifique

Anti-Cancer Properties

Synthesis and Structure: The compound is synthesized from substituted tetrahydro-1H-thiopyrano [3,4-c] pyridine-4-carbonitrile, which is further converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. This compound serves as a precursor for creating heterocyclic moieties with anti-cancer activity .

Aromatic Ketone Synthesis

The pyridin-2-yl-methanone motif is valuable in pharmaceutical chemistry. Transition metal-catalyzed oxidation of Csp3-H bonds has been explored for the synthesis of aromatic ketones, including those containing the pyridin-2-yl-methanone moiety .

Morpholino Antisense Oligos

While not directly related to the compound itself, it’s worth mentioning that morpholino-based antisense oligonucleotides (ASOs) are used in biopharmaceutical research. These ASOs modulate gene expression with high specificity and stability, making them valuable tools for studying gene function and therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects on cellular function .

Result of Action

Related compounds have been found to exhibit antimicrobial and anticancer activity, suggesting potential therapeutic applications .

Orientations Futures

Propriétés

IUPAC Name |

morpholin-4-yl-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-16(18-8-10-20-11-9-18)13-4-3-5-14(12-13)21-15-6-1-2-7-17-15/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHCNTKUIHKYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(3-(pyridin-2-yloxy)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2827536.png)

![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)

![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2827547.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide](/img/structure/B2827550.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2827554.png)

![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)

![N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide](/img/structure/B2827557.png)